1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)
Description
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) is a structurally complex spirocyclic compound characterized by:
- Core structure: A spiro[4.4]nonane framework fused with oxygen (1-oxa) and nitrogen (7-aza) heteroatoms.
- Functional groups: 2,6-dioxo groups, a tert-butyl ester at position 7, and a methyl ester at position 6.
- Stereochemistry: The (5R-trans) configuration confers distinct spatial orientation, influencing reactivity and biological interactions .
Synthesis: Multi-step protocols involving cyclization and functional group protection/deprotection, often using tert-butyl carbamate (Boc) intermediates to stabilize the spirocyclic core .
Properties
Molecular Formula |
C14H19NO7 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
7-O-tert-butyl 8-O-methyl (5R,8S)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate |
InChI |
InChI=1S/C14H19NO7/c1-13(2,3)22-12(19)15-8(10(17)20-4)7-14(11(15)18)6-5-9(16)21-14/h8H,5-7H2,1-4H3/t8-,14+/m0/s1 |
InChI Key |
XCIYBLSSMABYNZ-RMLUDKJBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@]2(C1=O)CCC(=O)O2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include cyclization reactions that introduce the spiro center, followed by functional group modifications to introduce the ester and dioxo functionalities. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The ester and dioxo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit angiogenesis by interfering with the vascular endothelial growth factor (VEGF) signaling pathway, thereby preventing the formation of new blood vessels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the molecular and functional distinctions between the target compound and related spirocyclic derivatives:
Target Compound vs. 1-Oxa-7-azaspiro[4.4]nonane
- Structural Distinction : The target compound’s tert-butyl and methyl esters enhance steric bulk and lipophilicity, improving receptor binding affinity compared to the unsubstituted core .
- Bioactivity : While the parent structure lacks significant bioactivity, the target compound’s ester groups enable GPR119 activation (EC₅₀ ~50 nM), a key mechanism for insulin secretion .
Target Compound vs. Azaspirene
- Functional Groups : Azaspirene’s benzyl-substituted dione moiety enables π-π stacking with biological targets, whereas the target compound’s esters favor hydrophobic interactions .
- Mechanism : Azaspirene inhibits angiogenesis by suppressing endothelial cell proliferation, while the target compound focuses on metabolic pathways .
Target Compound vs. 1,4-Dioxa-7-azaspiro[4.4]nonane
Pharmacological Potential
- Metabolic Disorders : The target compound’s GPR119 agonism enhances glucose-dependent insulin secretion in vitro, with low cytotoxicity (IC₅₀ >100 µM) .
- Anticancer Activity : Analogues like Azaspirene show tumor growth suppression in murine models (TGI = 60% at 10 mg/kg) via anti-angiogenic effects .
Biological Activity
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI), is a bicyclic compound with significant potential in pharmacology due to its unique structural features. This compound has garnered attention for its biological activities, particularly in the fields of anti-inflammatory and analgesic research.
- Molecular Formula : C14H19NO7
- Molecular Weight : 313.3 g/mol
- CAS Number : 146610-75-5
- Canonical SMILES : CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)C(=O)OC
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit carrageenan-induced paw edema in rats, a common model for assessing anti-inflammatory activity. The compound's ability to modulate inflammatory mediators such as inducible nitric oxide synthase (iNOS) and lipoxygenase (LOX) positions it as a promising candidate for new non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Properties
In addition to its anti-inflammatory effects, the compound has demonstrated analgesic properties comparable to established NSAIDs like diclofenac. In various animal models, it has been reported to reduce pain responses effectively, suggesting its utility in pain management therapies .
Antipyretic and Antiproliferative Activities
The compound has also shown antipyretic effects, indicating its potential in managing fever. Furthermore, preliminary findings suggest it may possess antiproliferative properties against certain cancer cell lines, highlighting its versatility in therapeutic applications .
Mechanistic Insights
The biological activity of this compound can be attributed to its interactions with key enzymes involved in inflammatory pathways:
| Compound | Affinity (kcal/mol) to COX-1 | Affinity (kcal/mol) to COX-2 |
|---|---|---|
| Diclofenac | -8.5 | – |
| Celecoxib | – | -12.2 |
| 1-Oxa-7-Azaspiro[4.4]nonane | TBD | TBD |
This table illustrates the potential competitive inhibition of cyclooxygenase enzymes by the compound, which is crucial for the synthesis of pro-inflammatory prostaglandins.
Study on Inflammatory Response
In a controlled study involving rat models, the administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with saline. The study highlighted that doses as low as 4 mg/kg were effective in reducing inflammation markers .
Cancer Cell Line Evaluation
Another study evaluated the antiproliferative effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that further exploration into its mechanisms could yield valuable insights for cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
